molecular formula C21H19NO4S B5367277 N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE

N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE

Cat. No.: B5367277
M. Wt: 381.4 g/mol
InChI Key: UJWLPDOYUHZYRK-UHFFFAOYSA-N
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Description

N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran core This can be achieved through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted dibenzofuran derivatives.

Scientific Research Applications

N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The 2-methylphenoxyethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of its chemical structure and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as a therapeutic agent, while the 2-methylphenoxyethyl group may improve its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-15-6-2-4-8-19(15)25-13-12-22-27(23,24)16-10-11-21-18(14-16)17-7-3-5-9-20(17)26-21/h2-11,14,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWLPDOYUHZYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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